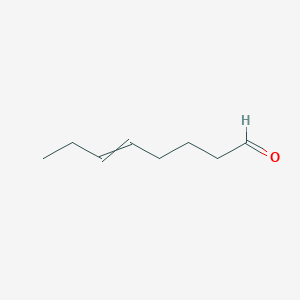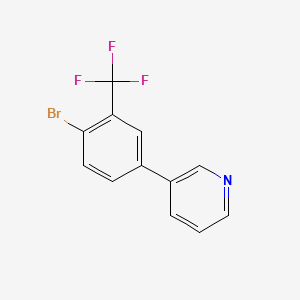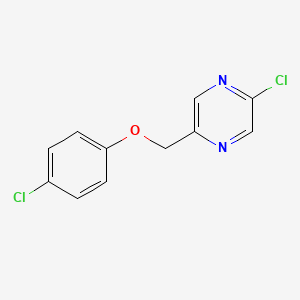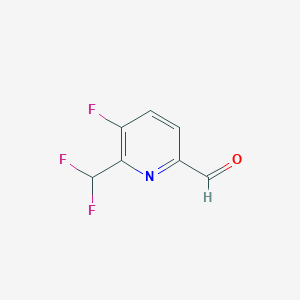
(Z)-5-octen-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-octen-1-al: is an organic compound with the molecular formula C8H14O. It is an unsaturated aldehyde, characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinct odor and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This method involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to produce (Z)-5-octen-1-al.
Partial Hydrogenation of 5-octynoic acid: This method involves the partial hydrogenation of 5-octynoic acid using a Lindlar catalyst to produce this compound.
Industrial Production Methods:
Oxidation of 5-octen-1-ol: This method involves the oxidation of 5-octen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-5-octen-1-al can be oxidized to produce 5-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-octen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalo compounds or haloalcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Bromine, hydrogen chloride.
Major Products Formed:
Oxidation: 5-octenoic acid.
Reduction: 5-octen-1-ol.
Addition: Dihalo compounds, haloalcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fragrances and Flavors: (Z)-5-octen-1-al is used as an intermediate in the synthesis of various fragrances and flavors due to its pleasant odor.
Organic Synthesis: It is used as a starting material for the synthesis of more complex organic compounds.
Biology:
Pheromone Research: this compound is studied for its role as a pheromone in certain insect species.
Medicine:
Drug Development: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: this compound is used as a monomer in the production of certain polymers.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: (Z)-5-octen-1-al can interact with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to 5-octenoic acid.
Receptor Binding: It may bind to olfactory receptors, contributing to its role in fragrances and flavors.
Comparación Con Compuestos Similares
(E)-5-octen-1-al: The trans-isomer of (Z)-5-octen-1-al, which has different physical and chemical properties.
5-octenal: An aldehyde with a double bond at the fifth carbon but without the Z-configuration.
5-octen-1-ol: The corresponding alcohol of this compound.
Uniqueness:
Odor Profile: this compound has a distinct odor that makes it valuable in the fragrance and flavor industry.
Reactivity: The Z-configuration of the double bond influences its reactivity and the types of reactions it undergoes.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
oct-5-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3 |
Clave InChI |
ZUSUVEKHEZURSD-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol](/img/structure/B14089103.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089106.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14089107.png)

![2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14089120.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089124.png)

![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)


